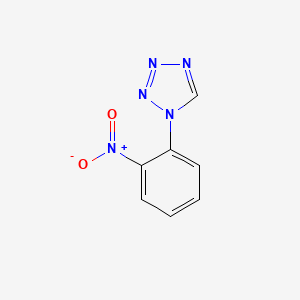

1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)7-4-2-1-3-6(7)11-5-8-9-10-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKPWJIORBIWIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NN=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Context of Nitrogen Rich Heterocyclic Compounds in Modern Chemical Research

Nitrogen-rich heterocyclic compounds represent a cornerstone of modern chemical research, underpinning significant advancements across a multitude of scientific disciplines. nih.govrsc.org These molecules, characterized by cyclic structures containing one or more nitrogen atoms, are fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov More than 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen-containing rings being the most prevalent. rsc.org Their significance is rooted in their widespread presence in nature, forming the core of essential biomolecules such as nucleic acids (purines and pyrimidines), vitamins, and alkaloids. nih.govrsc.org

In medicinal chemistry, the unique electronic properties and structural motifs of nitrogen heterocycles allow them to interact with biological targets with high specificity, leading to their use in a vast array of therapeutic agents. nih.govrsc.org The electron-rich nature of the nitrogen atom enables it to form diverse weak interactions and act as a proton acceptor or donor, which is crucial for molecular recognition in biological systems. nih.gov Beyond medicine, these compounds are integral to materials science, particularly in the field of energetic materials. The high nitrogen content contributes to a large positive heat of formation and the generation of dinitrogen (N₂), a stable and environmentally benign gas, upon decomposition. researchgate.net This makes nitrogen-rich heterocycles, such as tetrazoles and triazines, desirable components for high-performance explosives and propellants, offering greater stability and cleaner decomposition products compared to traditional carbocyclic energetic compounds. researchgate.netwikipedia.org

The main skeletons of commonly researched nitrogen-rich heterocyclic energetic compounds include azole rings like imidazole, pyrazole, triazole, and tetrazole, as well as azine rings such as triazine and tetrazine. nih.gov The continuous exploration of these compounds is driven by the quest for novel functionalities, improved performance characteristics, and more environmentally friendly chemical processes. rsc.org

Academic Significance and Structural Diversity of 1 Substituted 1h 1,2,3,4 Tetrazoles

Among the vast family of nitrogen-rich heterocycles, tetrazoles—a five-membered ring with four nitrogen atoms and one carbon atom—have garnered substantial academic interest. wikipedia.orgnih.gov Specifically, 1-substituted 1H-1,2,3,4-tetrazoles are a class of isomers that have been the subject of fundamental research due to their broad utility in coordination chemistry, medicinal applications, and materials science. nih.gov The tetrazole ring is often considered a bioisostere of the carboxylic acid group in drug design, sharing a similar pKa and planar spatial requirements, while offering a higher nitrogen content. nih.gov

The table below summarizes various synthetic approaches for 1-substituted 1H-1,2,3,4-tetrazoles, highlighting the versatility in their preparation.

| Reactants | Catalyst/Conditions | Product | Reference |

| Amine, Triethyl Orthoformate, Sodium Azide (B81097) | Yb(OTf)₃ | 1-Substituted 1H-1,2,3,4-tetrazole | organic-chemistry.org |

| Amine, Triethyl Orthoformate, Sodium Azide | Natrolite Zeolite (heterogeneous catalyst), Solvent-free, 120°C | 1-Substituted 1H-1,2,3,4-tetrazole | rsc.org |

| Amine, Triethyl Orthoformate, Sodium Azide | Ag/Sodium Borosilicate Nanocomposite (heterogeneous catalyst), Solvent-free, 120°C | 1-Substituted 1H-1,2,3,4-tetrazole | acs.org |

This synthetic flexibility enables the tuning of molecular properties. For instance, attaching different aryl amines, including those with electron-donating or electron-withdrawing groups, can significantly alter the electronic and steric profile of the final molecule, which in turn influences its biological activity or performance as an energetic material. acs.org This structural tunability is a key reason for the sustained academic interest in this class of compounds.

Theoretical and Computational Investigations on the Electronic Structure and Reactivity of 1 2 Nitrophenyl 1h 1,2,3,4 Tetrazole

Advanced Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, energetics, and properties of molecules at a significantly lower computational cost than traditional ab initio methods. asianpubs.orgnih.gov DFT calculations provide a robust framework for understanding the correlation between molecular structure and chemical reactivity. nih.gov Theoretical studies on 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole and related compounds utilize DFT to elucidate key molecular properties that govern their behavior. researchgate.net

A fundamental step in computational chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, known as the equilibrium geometry. pennylane.ai This is achieved through geometry optimization, a process that minimizes the total energy of the molecule with respect to the nuclear coordinates of its atoms. pennylane.ai For this compound, DFT methods are employed to find the structure corresponding to a true minimum on the potential energy surface, which is confirmed by ensuring all eigenvalues of the Hessian matrix are positive during vibrational analysis. nih.gov

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 5-(2-methyl-5-nitrophenyl)-1H-tetrazole | 45.7 | researchgate.net |

| 5-(4-Nitrobenzyl)-1H-1,2,3,4-tetrazole | 63.13 | researchgate.net |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic nature. youtube.com The energies and spatial distributions of these orbitals are critical for predicting reaction mechanisms and molecular stability. researchgate.netresearchgate.net

In push-pull systems like this compound, the HOMO and LUMO are often spatially separated. For related p-nitrophenyl tetrazole derivatives, DFT calculations show that the LUMO is typically concentrated on the electron-accepting p-nitrophenyl group, with some contribution from the tetrazole ring. nih.gov This localization on the acceptor moiety is characteristic of push-pull systems. nih.gov The HOMO, in contrast, is generally located on the more electron-rich parts of the molecule. researchgate.net This separation of the frontier orbitals is indicative of an intramolecular charge transfer (ICT) character upon electronic excitation. nih.gov The analysis of these orbitals provides a detailed map of the molecule's electron-donating and electron-accepting capabilities. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical quantum chemical parameter. researchgate.net It is a measure of the molecule's chemical reactivity and kinetic stability. irjweb.com A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. researchgate.netwikipedia.org Conversely, a large energy gap implies high stability and low reactivity because it requires more energy to promote an electron from the HOMO to the LUMO. irjweb.com

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability (nucleophilicity). youtube.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability (electrophilicity). youtube.com |

| ΔE (Energy Gap) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com A smaller gap suggests higher reactivity. researchgate.net |

| Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. researchgate.net |

| Softness (S) | 1/(2η) | Reciprocal of hardness, indicates higher reactivity. researchgate.net |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface map is plotted over the molecule's electron density, using a color scale to represent different potential values. researchgate.net

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. researchgate.net These areas are often associated with lone pairs of electrons on heteroatoms. For this compound, the nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro group would be expected to be regions of high negative potential. researchgate.netacs.org In contrast, regions of positive electrostatic potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. researchgate.net These positive regions are usually found around hydrogen atoms attached to electronegative atoms. The MEP surface provides an intuitive and chemically significant picture of the molecule's charge distribution and its preferred sites for intermolecular interactions. researchgate.netsemanticscholar.org

To gain a deeper understanding of the chemical bonding within a molecule, advanced computational methods like the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (AIM) are employed.

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.org It allows for a chemically intuitive analysis of electron localization, clearly distinguishing core electrons from valence electrons, and identifying regions corresponding to covalent bonds and lone pairs. wikipedia.org An ELF analysis offers a "faithful visualization of VSEPR theory in action," partitioning the molecular space into basins of attractors that correspond to atomic cores, bonds, and lone pairs. wikipedia.orgjussieu.fr

The Quantum Theory of Atoms in Molecules (AIM) , pioneered by Richard Bader, partitions the electron density of a molecule into distinct atomic basins based on zero-flux surfaces. wikipedia.orgdntb.gov.ua This partitioning allows for the calculation of various properties, such as atomic charges and multipole moments, on an individual atomic basis within the molecule. wikipedia.org AIM theory provides a rigorous definition of a chemical bond through the concept of a bond critical point (BCP) in the electron density, enabling a quantitative characterization of the nature and strength of chemical bonds. dntb.gov.ua Together, ELF and AIM provide powerful, complementary perspectives on the electronic structure and bonding characteristics of complex molecules like this compound.

Frontier Molecular Orbital (FMO) Analysis

Correlation Between Theoretical Predictions and Experimental Spectroscopic/Structural Data

The validation of theoretical models through comparison with experimental data is a cornerstone of computational chemistry. For this compound, a detailed correlation between theoretically predicted parameters and experimentally obtained spectroscopic and structural data provides crucial insights into the accuracy of the computational methods employed and enhances the understanding of the molecule's properties. This correlation is typically performed for vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, electronic absorption spectra (UV-Vis), and geometric parameters (bond lengths and angles).

Theoretical vibrational frequencies are often calculated using density functional theory (DFT) methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)). nih.govscispace.com These calculations provide a set of normal modes and their corresponding frequencies. However, theoretical calculations are performed on a single molecule in the gas phase under harmonic approximation, whereas experimental spectra are typically recorded on a solid or liquid sample at room temperature. researchgate.net This discrepancy often leads to a systematic overestimation of the calculated vibrational frequencies. To bridge this gap, the calculated frequencies are scaled by an empirical scaling factor, or the scaled quantum mechanical (SQM) method is employed to achieve better agreement with experimental data. scispace.com

The correlation between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman data for a compound like this compound is expected to be linear. The potential energy distribution (PED) analysis is also utilized to provide a detailed assignment of the vibrational modes. nih.gov

Table 1: Comparison of a Selection of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for a Representative Phenyl Tetrazole Structure

| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment (based on PED) |

|---|---|---|---|

| 3110 | 3105 | 3108 | C-H stretching (phenyl) |

| 1595 | 1598 | 1600 | C=C stretching (phenyl) |

| 1530 | 1525 | 1528 | Asymmetric NO₂ stretching |

| 1350 | 1348 | 1352 | Symmetric NO₂ stretching |

| 1290 | 1288 | 1291 | N=N stretching (tetrazole) |

| 1100 | 1102 | 1105 | C-N stretching |

Note: The data in this table is illustrative and based on typical values for similar compounds found in the literature. It does not represent actual experimental data for this compound.

The theoretical ¹H and ¹³C NMR chemical shifts are generally calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same level of theory as the geometry optimization. nih.gov The calculated isotropic shielding tensors are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). mdpi.com Calculations can be performed for the molecule in the gas phase or by incorporating solvent effects to better mimic experimental conditions. nih.gov A good correlation between theoretical and experimental chemical shifts confirms the molecular structure.

Table 2: Comparison of Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for a Representative Nitrophenyl Compound

| Atom | Experimental ¹H | Calculated ¹H | Atom | Experimental ¹³C | Calculated ¹³C |

|---|---|---|---|---|---|

| H-3' | 7.85 | 7.82 | C-1' | 145.2 | 145.5 |

| H-4' | 7.60 | 7.58 | C-2' | 125.8 | 126.0 |

| H-5' | 7.75 | 7.71 | C-3' | 130.1 | 130.3 |

| H-6' | 8.10 | 8.05 | C-4' | 124.5 | 124.7 |

| H-5 | 9.20 | 9.15 | C-5' | 133.8 | 134.0 |

| C-6' | 128.9 | 129.1 |

Note: The data in this table is illustrative and based on typical values for similar compounds found in the literature. It does not represent actual experimental data for this compound.

The electronic properties, such as excitation energies, oscillator strengths, and maximum absorption wavelengths (λmax), are often predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide insights into the electronic transitions occurring within the molecule. The calculated UV-Vis spectrum is then compared with the experimental spectrum. A close match between the theoretical and experimental λmax values validates the chosen computational method and provides a basis for understanding the electronic structure.

For compounds where single-crystal X-ray diffraction data is available, a direct comparison of the theoretically optimized geometric parameters (bond lengths and angles) with the experimental values can be made. researchgate.netnih.gov DFT calculations are generally adept at predicting molecular geometries, with expected deviations from experimental values being minimal. For instance, in related phenyl tetrazole structures, the dihedral angle between the phenyl and tetrazole rings is a key parameter that influences the molecular conformation and is a point of comparison between theoretical and experimental findings. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-nitrophenyl)-1H-tetrazole |

| 1-(2-nitrophenyl)piperazine |

Reactivity and Complex Chemical Transformations Involving the 1 2 Nitrophenyl 1h 1,2,3,4 Tetrazole Scaffold

Tautomeric Equilibria and Isomerism in 1H-Tetrazole Systems

Tetrazoles bearing a hydrogen atom on a ring nitrogen can exist as distinct tautomers, a phenomenon crucial to their chemical and biological activity. researchgate.net This isomerism involves the migration of a proton between different nitrogen atoms of the heterocyclic ring.

For 5-substituted tetrazoles, the prototropic equilibrium primarily involves the 1H- and 2H-tautomers. thieme-connect.commdpi.com The distribution between these forms is not static and is profoundly influenced by the physical state, the surrounding solvent, and the electronic nature of the substituents. mdpi.comuq.edu.ausci-hub.se

In the Gas Phase: Theoretical calculations and experimental studies have shown that for the parent tetrazole, the 2H-tautomer is the more stable form in the gas phase. uq.edu.ausci-hub.senih.govwikipedia.org High-level ab initio calculations determined the relative energy of 1H-tetrazole to be 2.07 kcal/mol higher than its 2H counterpart. nih.gov

In Solution: The equilibrium shifts significantly in solution. The 1H-tautomer is more polar than the 2H-tautomer. Consequently, in polar solvents, the 1H form is stabilized and becomes the predominant species. mdpi.comuq.edu.ausci-hub.se In nonpolar solutions, both tautomers may exist in comparable amounts. uq.edu.ausci-hub.se For 5-substituted 1H-tetrazoles, the 1H- and 2H-tautomers can exist in an approximate 1:1 ratio. thieme-connect.com

The presence of the 2-nitrophenyl group in 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole locks the phenyl substituent to the N1 position, preventing the typical 1H/2H tautomerism seen in N-unsubstituted tetrazoles. However, understanding this fundamental equilibrium is critical when considering reactions that might involve protonation, deprotonation, or the behavior of related N-unsubstituted precursors.

| Tautomer | Relative Energy (kcal/mol) | Predominance |

|---|---|---|

| 2H-Tetrazole | 0.00 (Reference) | Gas Phase |

| 1H-Tetrazole | 2.07 | Polar Solvents |

| 5H-Tetrazole | ~82 kJ/mol (~19.6 kcal/mol) above 1H-tetrazole | Non-aromatic, less stable |

Regioselective and Stereoselective Aspects of Reactions Involving the Tetrazole Ring

Reactions involving the tetrazole ring can be directed with a high degree of control, yielding specific isomers. Alkylation of the tetrazolate anion, formed by deprotonation, typically results in a mixture of N1 and N2 alkylated regioisomers. mdpi.com The ratio of these products is influenced by the nature of the substituent at the C5 position, the alkylating agent, and the reaction conditions. For instance, in the alkylation of 5-substituted 1H-tetrazoles via an aliphatic amine diazotization reaction, the 2,5-disubstituted tetrazole is often preferentially formed. rsc.org

Recent advances have demonstrated highly regioselective and even enantioselective transformations. Palladium-catalyzed allylic amination of vinyl cyclic carbonates with tetrazoles has been shown to produce N2-allylic tetrazoles with excellent regioselectivity and high enantioselectivity. researchgate.net Furthermore, diastereoselective alkylations have been achieved with high stereocontrol in chiral tetrazole systems, allowing for the construction of quaternary stereocenters. nih.gov The stereochemical outcome in these reactions can be influenced by factors such as the size of substituents on the ring and the nature of the electrophile. nih.gov

Acid-Base Properties and Protonation/Deprotonation Behavior of the Tetrazole Moiety

The tetrazole ring exhibits notable acidic properties, a characteristic that is central to many of its applications, particularly in medicinal chemistry where it serves as a bioisostere for the carboxylic acid group. mdpi.comacs.orgresearchgate.net

Acidity: The N-H proton of the 1H-tetrazole ring is acidic, with pKa values comparable to those of carboxylic acids. The parent 1H-tetrazole has a pKa of approximately 4.9. mdpi.comwikipedia.org This acidity allows the tetrazole to readily form a tetrazolate anion in the presence of a base. mdpi.com The resulting anion is stabilized by resonance, with the negative charge delocalized over the four nitrogen atoms. nih.gov

Basicity: Concurrently, tetrazoles are very weak bases. mdpi.commdpi.com Protonation, when it occurs, is at one of the ring nitrogen atoms.

Deprotonation: The acidic proton at the C5 position of an N-substituted tetrazole ring can be removed by strong bases. Reagents such as the turbo Grignard reagent (iPrMgCl·LiCl) can deprotonate 1N-protected tetrazoles at the C5 position to furnish a stable metalated intermediate. organic-chemistry.orgorganic-chemistry.org This intermediate is a powerful tool for subsequent functionalization, as it can react with a range of electrophiles. organic-chemistry.org This C-H deprotonation strategy avoids issues of instability, such as retro [2+3] cycloaddition, that can plague other tetrazole-derived organometallic intermediates. organic-chemistry.org

Ring Transformations and Rearrangement Reactions of Tetrazoles

Despite their aromatic stability, tetrazole rings can undergo transformations and rearrangements under specific conditions, such as heat or irradiation. Photochemical decomposition of tetrazoles typically involves the cleavage of the heterocyclic ring, leading to a variety of nitrogen-containing products. mdpi.com The specific outcome is often dependent on the structure of the substituents. mdpi.com

Controlled thermal decomposition of certain C,N-disubstituted tetrazoles can lead to the formation of highly reactive nitrilimine intermediates. wikipedia.org These intermediates are valuable in synthesis as they can readily participate in 1,3-dipolar cycloaddition reactions to construct other heterocyclic systems. Additionally, specific ring-transformation reactions have been documented, such as the conversion of a 1-phenyl tetrazole derivative into a 1-oxa-3,4-diazine ring upon reaction with 3-fluoro-4-nitrofurazan. researchgate.net

Diversification of the Nitrophenyl Substituent and Tetrazole Ring through Further Chemical Modification

The this compound scaffold offers multiple avenues for synthetic modification, allowing for the generation of a diverse library of derivatives.

Modification of the Tetrazole Ring: A primary strategy for functionalizing the tetrazole ring is through C-H deprotonation at the C5 position, followed by quenching with an electrophile. mdpi.comorganic-chemistry.org Using a strong base like a turbo Grignard reagent, a stable C5-metalated tetrazole intermediate can be generated. organic-chemistry.org This intermediate can then be reacted with various electrophiles to introduce new substituents.

| Electrophile Class | Example Electrophile | Resulting C5-Substituent |

|---|---|---|

| Aldehydes | Benzaldehyde | Hydroxy(phenyl)methyl |

| Ketones | Acetone | 1-Hydroxy-1-methylethyl |

| Weinreb Amides | N-methoxy-N-methylacetamide | Acetyl |

| Halogens | Iodine (I₂) | Iodo |

Modification of the Nitrophenyl Substituent: The 2-nitrophenyl group is also amenable to a wide range of chemical transformations characteristic of aromatic nitro compounds. A key reaction is the reduction of the nitro group to an amino group. This transformation can be achieved using various reducing agents (e.g., SnCl₂, H₂/Pd-C) and opens up a vast array of subsequent functionalization possibilities. The resulting aniline (B41778) derivative can undergo reactions such as diazotization, acylation, alkylation, and participation in coupling reactions, allowing for extensive diversification of this part of the molecule.

Advanced Applications in Chemical Science and Engineering Excluding Prohibited Areas

Role of Tetrazoles as Versatile Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The tetrazole ring is an exceptional ligand in coordination chemistry due to its planar, electron-rich structure containing four nitrogen atoms. This abundance of nitrogen atoms allows for multiple coordination modes, enabling tetrazole derivatives to act as versatile building blocks for coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov Tetrazoles can coordinate to metal ions as monodentate, bidentate, or multidentate bridging ligands, facilitating the construction of diverse and complex supramolecular architectures. bit.edu.cn

The versatility of tetrazole-based ligands has led to their widespread use in the design of novel MOFs. mdpi.combiosynth.com These materials are characterized by their high porosity, large surface area, and thermal stability, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net The presence of numerous nitrogen atoms within the tetrazole ring can enhance the selective adsorption of gases like carbon dioxide. at.ua

Although direct studies on 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole as a ligand are not extensively documented, research on related nitrophenyl-tetrazole derivatives provides insight into its potential. The nitro group can influence the electronic properties of the tetrazole ring, which in turn can affect the coordination behavior and the properties of the resulting metal complexes or MOFs. The synthesis of MOFs can sometimes involve the in situ formation of the tetrazole ligand, and factors such as pH can play a crucial role in directing the self-assembly and final structure of the framework. bit.edu.cnfishersci.com For instance, the reaction conditions can determine the dimensionality and topology of the resulting MOF. fishersci.com The inclusion of functional groups like the nitro group on the phenyl ring attached to the tetrazole offers a pathway to tune the properties and functionalities of the final MOF materials.

| Coordination Mode | Description | Potential Application |

|---|---|---|

| Monodentate | Coordination through a single nitrogen atom. | Formation of discrete metal complexes. |

| Bidentate Chelating | Coordination through two adjacent nitrogen atoms to the same metal center. | Stabilization of metal centers. |

| Bridging | Linking two or more metal centers. | Construction of 1D, 2D, or 3D MOFs. at.uafishersci.com |

Fundamental Research into High-Nitrogen Systems and Energetic Materials Design

The defining feature of the tetrazole ring is its exceptionally high nitrogen content. The parent tetrazole (CH₂N₄) contains 80% nitrogen by mass, and this characteristic is largely retained in its derivatives. nih.govwikipedia.org This high nitrogen content results in a large positive heat of formation, a key attribute for energetic materials. at.uanih.gov The energy released upon decomposition of these compounds comes from the formation of the highly stable dinitrogen molecule (N₂), which is an environmentally benign product. acs.org

Research into high-nitrogen systems based on tetrazole architecture focuses on creating molecules with a favorable balance of energy content and stability. The introduction of explosophoric groups, such as the nitro group (-NO₂), onto the molecular backbone is a common strategy to enhance energetic properties. researchgate.netat.ua The this compound molecule combines the high-nitrogen tetrazole ring with an energy-rich nitro group, making its structural framework of great interest in the field of energetic materials design.

The molecular architecture plays a critical role in determining the properties of these materials. For instance, the dihedral angle between the phenyl and tetrazole rings, as observed in related compounds like 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, influences the crystal packing and intermolecular interactions. nih.gov These interactions, such as hydrogen bonding and π–π stacking, are crucial for the stability of the crystal lattice. nih.gov The combination of a tetrazole moiety with other energetic functions can lead to reduced sensitivity while improving performance. researchgate.net The goal is to design molecules with high density and high heats of formation, which are indicators of advanced energetic performance. bit.edu.cnat.ua

| Compound | Molecular Formula | Nitrogen Content (%) | Key Structural Features |

|---|---|---|---|

| 1H-Tetrazole | CH₂N₄ | 80.0 | Parent tetrazole ring. wikipedia.org |

| 5-Amino-1H-tetrazole | CH₃N₅ | 82.3 | Tetrazole with an amino substituent. researchgate.net |

| 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole | C₂H₂N₆O₅ | 44.2 | Contains both nitro and nitratomethyl groups. nih.govnih.gov |

| 1-(2-Methyl-3-nitrophenyl)-1H-1,2,3,4-tetrazole | C₈H₇N₅O₂ | 34.1 | A substituted nitrophenyl tetrazole. guidechem.com |

Utility as Synthons and Intermediates for the Construction of Complex Organic Architectures

Beyond their applications in materials science, tetrazoles are valuable synthons and intermediates in organic synthesis. nih.gov They serve as precursors for a variety of nitrogen-containing heterocycles. nih.gov The synthesis of the tetrazole ring itself can be achieved through several methods, most commonly via the [3+2] cycloaddition of an azide (B81097) source (like sodium azide) with a nitrile. organic-chemistry.orgthieme-connect.com For 1-substituted tetrazoles such as this compound, a common route involves the reaction of a primary amine, triethyl orthoformate, and sodium azide. nih.govorganic-chemistry.org

The versatility of this synthetic approach allows for the introduction of a wide range of functional groups, making tetrazole derivatives readily accessible building blocks. Various catalysts, including zeolites and silver nanoparticles, have been employed to facilitate these reactions under environmentally benign conditions. nih.govrsc.org

Once formed, the tetrazole ring can participate in further transformations. For example, 5-(4-nitrophenyl)-1H-tetrazole is used as an activator in the solid-phase synthesis of oligonucleotides. fishersci.com Furthermore, the combination of a tetrazole with other heterocyclic systems, such as pyrazole, has led to the development of hybrid molecules with unique properties. mdpi.com The tetrazole moiety's stability and its ability to act as a bioisostere for carboxylic acids have also made it a privileged structure in medicinal chemistry. acs.orgthieme-connect.com The synthetic accessibility of molecules like this compound opens avenues for their use as starting materials or key intermediates in the construction of more complex and functionally diverse organic molecules.

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Organic Nitrile + Sodium Azide | 5-Substituted-1H-tetrazole | organic-chemistry.org |

| Three-Component Reaction | Amine + Triethyl Orthoformate + Sodium Azide | 1-Substituted-1H-tetrazole | nih.gov |

| From Amides | Amide + Phosphorazidate | 1,5-Disubstituted or 5-Substituted-1H-tetrazole | organic-chemistry.org |

Future Research Directions and Emerging Paradigms for 1 2 Nitrophenyl 1h 1,2,3,4 Tetrazole Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of tetrazole derivatives, including 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole, is undergoing a paradigm shift towards environmentally benign and sustainable practices. rsc.org Traditional methods often rely on hazardous reagents and harsh conditions, prompting the development of greener alternatives. eurekaselect.com Key innovations focus on minimizing waste, avoiding toxic substances, and improving energy efficiency, in line with the core principles of green chemistry. benthamdirect.com

Recent advancements have highlighted the use of water-mediated and solvent-free methodologies for tetrazole synthesis. benthamdirect.com A significant area of development is the use of efficient and recyclable catalytic systems. For instance, copper (II) complexes have been employed to catalyze the [3+2] cycloaddition of sodium azide (B81097) to nitriles, which is a fundamental reaction for forming the tetrazole ring. jchr.orgjchr.org This method not only proceeds under mild conditions but also enhances safety by mitigating the risks associated with potential explosions. jchr.orgjchr.org Other catalytic systems, such as those based on copper nanoparticles and magnetic biochar supports, are also being explored to facilitate high yields and selectivity with the added benefit of easy catalyst recovery and reuse. dntb.gov.ua

Multicomponent reactions (MCRs) represent another cornerstone of green tetrazole synthesis. benthamdirect.com MCRs, such as the Ugi-azide reaction, offer a step- and atom-economical pathway to complex tetrazole derivatives by combining multiple substrates in a single operation, thereby reducing waste and simplifying procedures. eurekaselect.combenthamdirect.com The development of novel building blocks, like diversely protected tetrazole aldehydes, further expands the scope of MCRs, allowing for the creation of diverse and complex drug-like molecules in an efficient manner. nih.govbeilstein-archives.org

These green methodologies are crucial for producing this compound and its analogs in a more sustainable and economically viable way, paving the path for their broader application in pharmaceuticals and materials science. jchr.orglifechemicals.com

Table 1: Comparison of Green Synthetic Approaches for Tetrazole Synthesis

| Methodology | Key Features | Advantages |

|---|---|---|

| Catalytic Cycloaddition | Use of catalysts like Copper (II) complexes or nanoparticles. jchr.orgdntb.gov.ua | High yields, mild reaction conditions, improved safety, catalyst recyclability. jchr.orgjchr.orgdntb.gov.ua |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot synthesis. benthamdirect.com | High atom and step economy, reduced waste, increased molecular complexity. eurekaselect.com |

| Solvent-Free/Water-Mediated Synthesis | Using water as a solvent or conducting reactions without a solvent. benthamdirect.com | Reduced use of volatile organic compounds (VOCs), lower environmental impact. |

Integration of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To achieve optimal control and efficiency in the synthesis of this compound, researchers are increasingly turning to in-situ spectroscopic techniques for real-time reaction monitoring. These Process Analytical Technology (PAT) tools provide a continuous stream of data from within the reaction vessel, allowing for a deep understanding of reaction kinetics, the identification of transient intermediates, and the precise determination of reaction endpoints. researchgate.netacs.org

Techniques such as Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose. researchgate.netmdpi.com For example, in-line FT-IR and NMR have been successfully employed to monitor the continuous flow synthesis of 1,5-disubstituted tetrazoles. magritek.com These methods enable the real-time quantification of starting materials and products, which is critical for process optimization and ensuring high purity. magritek.com The ability to monitor reactions in real-time is especially valuable for reactions involving hazardous reagents like azides, as it provides an enhanced level of safety and control. researchgate.net

The data gathered from in-situ spectroscopy can be used to build kinetic models of the reaction, leading to more robust and efficient processes. For instance, monitoring the formation of a Co(II)-diazido intermediate during a cobalt-catalyzed tetrazole synthesis provided crucial insights into the reaction mechanism. acs.org This level of process understanding is essential for scaling up reactions from the laboratory to industrial production.

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Type of Information Provided | Application in Tetrazole Synthesis |

|---|---|---|

| FT-IR Spectroscopy | Changes in functional groups, concentration of reactants and products. frontiersin.org | Monitoring the disappearance of nitrile peaks and the appearance of tetrazole ring vibrations. researchgate.net |

| Raman Spectroscopy | Vibrational modes, particularly for non-polar bonds; suitable for aqueous and biphasic systems. oxinst.com | Real-time analysis of emulsified or biphasic reaction mixtures without sample preparation. oxinst.com |

| NMR Spectroscopy | Detailed structural information, quantification of all species in solution. researchgate.net | In-line monitoring to quantify starting materials, intermediates, and final products. researchgate.netmagritek.com |

Development of Predictive Computational Models for Complex Reactivity and Material Properties

Computational chemistry is emerging as an indispensable tool for accelerating the discovery and design of novel tetrazole-based compounds and materials. By using theoretical models, researchers can predict the reactivity, stability, and physicochemical properties of molecules like this compound before they are synthesized in the lab. This predictive capability saves significant time and resources.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of tetrazole derivatives. researchgate.net These calculations can determine Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding charge transfer within the molecule and predicting its reactivity. researchgate.net For instance, computational studies have been used to understand how different substituents on the phenyl ring of tetrazole derivatives affect their acidity and electronic structure. researchgate.net

Furthermore, computational models can predict the energetic properties of tetrazole-containing molecules, which is vital for their application as high-energy materials. mdpi.com By calculating properties like the heat of formation and oxygen balance, scientists can screen potential candidates for their performance and stability. researchgate.netmdpi.com These theoretical studies also aid in understanding reaction mechanisms, such as the role of zinc(II) salts in catalyzing tetrazole formation, by modeling the transition states and intermediates involved. nih.gov The synergy between computational prediction and experimental validation is key to the rational design of new functional materials and catalysts based on the this compound scaffold.

Exploration of Novel Chemical Transformations and Functional Material Development

The unique chemical structure of this compound makes it a versatile building block for a wide range of novel chemical transformations and the development of advanced functional materials. lifechemicals.com The tetrazole ring itself is a bioisostere for carboxylic acids and is found in numerous pharmaceuticals. nih.govresearchgate.net The ortho-nitro group on the phenyl ring provides a reactive handle for further chemical modifications, significantly expanding its synthetic utility.

One innovative application involves using N-aryl substituted tetrazoles with an ortho-nitro substituent as "latent active esters". nih.gov This allows for novel amide bond-forming reactions under specific activation conditions, bypassing the need for harsh oxidizing agents. nih.gov Furthermore, the tetrazole moiety can act as a conjugative linker in push-pull systems. When combined with electron-donating and electron-accepting groups, these molecules can exhibit significant intramolecular charge transfer (ICT), making them promising candidates for nonlinear optical (NLO) materials. nih.gov

The ability of the nitrogen-rich tetrazole ring to coordinate with metal ions has led to its use in creating functional metal-organic frameworks (MOFs) and coordination polymers. lifechemicals.comresearchgate.net These materials have potential applications in gas storage, catalysis, and as precursors for creating novel nano- and micro-architectures, such as mineral zinc oxide structures, after calcination. lifechemicals.comrsc.org Additionally, the high nitrogen content and positive enthalpy of formation of tetrazole derivatives make them a key component in the development of more environmentally friendly "green" energetic materials, as their combustion primarily produces nitrogen gas. researchgate.net The exploration of these diverse chemical pathways will continue to drive the discovery of new materials with unique and valuable properties derived from the this compound core structure.

Q & A

Q. What are the standard synthetic routes for 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole, and how are yields optimized?

Methodological Answer: A widely used method involves the reaction of 2-nitroaniline derivatives with triethyl orthoformate and sodium azide in the presence of a Lewis acid catalyst, such as Yb(OTf)₃. This approach achieves yields of ~70–85% under reflux conditions in acetonitrile or DMF . Key optimization steps include:

- Catalyst screening : Testing alternative Lewis acids (e.g., ZnCl₂, FeCl₃) to improve regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to non-polar solvents.

- Temperature control : Prolonged reflux (>12 hours) ensures complete conversion of intermediates.

Q. How is the structural integrity of 1-(2-nitrophenyl)-1H-tetrazole validated experimentally?

Methodological Answer: Structural validation typically employs:

- X-ray crystallography : SHELXL software refines crystal structures, analyzing bond lengths (e.g., C–N: ~1.32 Å) and angles to confirm tetrazole ring geometry .

- Spectroscopic techniques :

- IR spectroscopy : The tetrazole ring exhibits a characteristic C–N stretch at ~780–800 cm⁻¹ .

- NMR : ¹H NMR shows distinct aromatic proton signals (δ 7.5–8.5 ppm) for the 2-nitrophenyl group and a singlet for the tetrazole ring protons .

Q. What are the primary applications of 1-(2-nitrophenyl)-1H-tetrazole in medicinal chemistry?

Methodological Answer: The compound serves as:

- A carboxylic acid bioisostere : Its tetrazole ring mimics carboxylate groups while improving metabolic stability and bioavailability in drug candidates (e.g., antihypertensive agents) .

- A ligand in coordination chemistry : The nitrogen-rich structure binds transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or antimicrobial applications .

Q. How does the 2-nitrophenyl substituent influence the compound’s reactivity?

Methodological Answer: The electron-withdrawing nitro group:

- Reduces electron density on the tetrazole ring, enhancing electrophilic substitution resistance.

- Stabilizes intermediates in SNAr reactions, enabling functionalization at the para position of the phenyl ring .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected IR peaks) be resolved during characterization?

Methodological Answer:

- Comparative analysis : Reference IR spectra of analogous tetrazoles (e.g., 5-phenyl-1H-tetrazole at 790 cm⁻¹) to identify deviations caused by nitro group electronic effects .

- Computational validation : Density Functional Theory (DFT) calculations predict vibrational modes and NMR chemical shifts, cross-referenced with experimental data .

- Crystallographic refinement : SHELXL-determined bond lengths help distinguish between tautomeric forms (e.g., 1H vs. 2H tautomers) .

Q. What strategies improve thermal stability for materials science applications?

Methodological Answer:

- Substituent engineering : Introducing electron-donating groups (e.g., methyl) on the phenyl ring stabilizes the tetrazole ring against decomposition at high temperatures (>250°C) .

- Polymer encapsulation : Incorporating the compound into co-polymers (e.g., polyacrylates) reduces sublimation and extends thermal degradation thresholds .

Q. How can computational modeling guide the design of 1-(2-nitrophenyl)-tetrazole derivatives with tailored electronic properties?

Methodological Answer:

- DFT calculations : Optimize molecular geometries and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity .

- Docking studies : Simulate interactions with biological targets (e.g., angiotensin II receptors) to prioritize derivatives for synthesis .

Q. What experimental approaches address low yields in cross-coupling reactions involving 1-(2-nitrophenyl)-tetrazole?

Methodological Answer:

- Catalytic system optimization : Use Pd(PPh₃)₄ with bulky phosphine ligands to suppress nitro group reduction during Suzuki-Miyaura couplings .

- Protecting group strategies : Temporarily convert the tetrazole to a silylated derivative (e.g., TMS-protected) to prevent coordination with metal catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.